molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

N-(3,4-Dimethylphenyl)acetamide

Cat. No.: B181777
CAS No.: 2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)acetamide (CAS: 2198-54-1), also referred to as 34DMPA, is an aromatic acetamide derivative characterized by a methyl-substituted phenyl group at the 3- and 4-positions of the benzene ring. It is synthesized via acetylation of 3,4-dimethylaniline using acetic anhydride or analogous reagents, yielding a colorless crystalline solid . Single-crystal X-ray diffraction studies reveal that 34DMPA crystallizes in an asymmetric unit containing three molecules, with the N–H bond adopting a syn conformation relative to the 3-methyl substituent . The molecules form infinite chains through N–H···O hydrogen bonding, a structural motif critical to its solid-state stability .

Biological Activity

N-(3,4-Dimethylphenyl)acetamide, also known as 34DMPA, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NOC_{10}H_{13}NO. The compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, contributing to its unique chemical reactivity and biological profile. The conformation of the N—H bond in this compound is syn to the 3-methyl substituent, which may influence its interactions with biological targets .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate the activity of key enzymes involved in metabolic pathways:

  • Enzyme Inhibition : The compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in neurotransmitter regulation . This inhibition is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where BChE becomes the predominant enzyme due to decreased AChE activity.
  • Cellular Effects : this compound influences cellular signaling pathways and gene expression. It can alter metabolic processes by interacting with specific enzymes, thereby affecting overall cellular function.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of acetamides can possess significant antibacterial properties. For instance, certain N-substituted acetamides have shown efficacy against various bacterial strains .
  • Anticancer Potential : The compound's ability to inhibit key metabolic enzymes may also extend to anticancer applications, as metabolic modulation is crucial for cancer cell proliferation.

Toxicological Studies

Toxicological assessments reveal important safety information regarding this compound:

  • Dosage Effects : In animal models, lower doses of the compound have shown beneficial effects on metabolic pathways, while higher doses may lead to toxicity or adverse effects such as liver damage . The no observed adverse effect levels (NOAELs) were established at 100 mg/kg bw/day for male rats based on reduced body weight and liver cell degeneration observed at higher doses.
  • Dermal Absorption : The compound has been recognized for its potential dermal absorption, which can lead to systemic exposure. Repeated dermal exposure studies indicated possible adverse effects on liver health .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects : A study explored the neuroprotective effects of acetamides in models of Alzheimer's disease. This compound was found to enhance cognitive function by inhibiting BChE activity, thereby increasing acetylcholine levels in the brain .
  • Metabolic Modulation : Another investigation focused on the compound's role in modulating glucose metabolism in diabetic models. Results indicated that it could improve insulin sensitivity by affecting key metabolic enzymes involved in glucose homeostasis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(2,6-Dimethylphenyl)acetamideAntimicrobialEnzyme inhibition
N-(3,5-Dimethylphenyl)acetamideAnticancerMetabolic pathway modulation
2-Amino-N-(3,4-dimethylphenyl)acetamideNeuroprotectiveAChE/BChE inhibition

Scientific Research Applications

Structural Characteristics

N-(3,4-Dimethylphenyl)acetamide has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of approximately 163.22 g/mol. The compound exhibits unique structural features that influence its chemical behavior and interactions:

  • Crystal Structure : The compound crystallizes in a triclinic system with specific lattice parameters that allow for hydrogen bonding interactions. The N—H bond conformation is syn to the 3-methyl substituent, which plays a crucial role in its molecular interactions .
  • Hydrogen Bonding : The molecules are linked into infinite chains through N—H···O hydrogen bonds, which significantly affect their stability and reactivity .

Antithrombotic Properties

Recent studies have highlighted the potential of this compound and its derivatives in antithrombotic applications. In vitro and in vivo evaluations indicated significant clot lysis activity compared to standard anticoagulants like streptokinase:

  • Clot Lysis Activity : Compounds derived from this compound demonstrated varying degrees of clot lysis, with some exhibiting up to 41% activity compared to streptokinase's 38% .
  • Molecular Docking Studies : Computational analyses revealed high affinity towards factor Xa (F-Xa), suggesting that these compounds could serve as effective anticoagulant agents. Docking scores for synthesized compounds ranged from 5612 to 6270, indicating strong binding capabilities .

Material Science Applications

The structural properties of this compound make it suitable for various material science applications:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical structure allows for modifications that can improve adhesion properties and durability in coatings.

Case Study 1: Synthesis and Characterization

A study conducted by Gowda et al. (2007) focused on the synthesis of this compound through established literature methods. The purity was confirmed via melting point determination and spectroscopic techniques (IR and NMR). Single crystals were obtained for X-ray diffraction studies, providing detailed insights into the molecular arrangement .

Case Study 2: Antithrombotic Evaluation

In another investigation, a series of derivatives based on this compound were synthesized and evaluated for their antithrombotic properties. The study reported significant improvements in clotting times compared to conventional treatments, indicating the potential for developing new therapeutic agents targeting thrombotic disorders .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(3,4-Dimethylphenyl)acetamide with high purity?

Basic Research Focus
this compound is synthesized via coupling reactions between 3,4-dimethylaniline and acetylating agents. A robust method involves reacting 3,4-dimethylaniline with acetic anhydride under reflux in anhydrous conditions, followed by purification via recrystallization from ethanol/water mixtures. For higher yields (>95%), modern peptide coupling reagents like HATU in dimethyl sulfoxide (DMSO) can be employed, as demonstrated in analogous acetamide syntheses .

Basic Research Focus

  • ¹H NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons (6.5–7.2 ppm, multiplet). Substituent effects in derivatives shift the methyl resonance upfield by 0.1–0.3 ppm .
  • HRMS : Use electrospray ionization (ESI) in positive mode. The molecular ion [M+H]⁺ for the parent compound (C₁₀H₁₃NO) appears at m/z 163.22. Isotopic patterns confirm chlorine or sulfur incorporation in analogs .

Advanced Tip : For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling interactions, while computational tools (e.g., ACD/Labs) predict shifts for structural validation .

Q. What crystallographic techniques are suitable for resolving the solid-state geometry of this compound analogs?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. The parent compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles deviating <2° from idealized sp² hybridization. Meta-substituted derivatives (e.g., trichloro analogs) exhibit planar acetamide moieties, influenced by electron-withdrawing groups .

Software Workflow :

Data collection: Bruker D8 Venture (Mo-Kα radiation).

Structure solution: SHELXD for phase determination.

Refinement: SHELXL with anisotropic displacement parameters .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Advanced Research Focus
Reported solubility discrepancies (e.g., 61.3 µg/mL in DMSO vs. 120 µg/mL in methanol) may arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For experimental validation:

  • Prepare saturated solutions at 25°C.
  • Filter through 0.22 µm membranes.
  • Quantify via UV-Vis at λ_max ≈ 260 nm .

Q. What strategies are effective for analyzing the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The acetamide group activates the aryl ring for electrophilic substitution. In thioacetamide reactions, the methylphenyl moiety directs substitution to the para position. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal second-order kinetics with activation energy ~45 kJ/mol .

Mechanistic Insight :

  • Electrophilic Attack : DFT calculations (Gaussian 09, B3LYP/6-31G*) show a 10 kcal/mol lower barrier for para-substitution vs. ortho .

Q. How do substituents on the aryl ring influence the biological activity of this compound derivatives?

Advanced Research Focus
Meta-substitution with electron-withdrawing groups (e.g., -NO₂) enhances receptor binding in orexin antagonists by 3-fold, while bulky groups (e.g., naphthyl) reduce solubility. SAR studies recommend:

  • LogP Optimization : Target 2.5–3.5 for blood-brain barrier penetration.
  • Polar Surface Area : <90 Ų to improve bioavailability .

Q. What are the best practices for resolving contradictory melting point data in synthesized batches?

Basic Research Focus
Variations (e.g., 96–98°C vs. 94–96°C) suggest impurities or polymorphic forms. Implement:

Recrystallization : Use ethyl acetate/hexane (1:3) for uniform crystals.

HPLC-PDA : Check for co-eluting impurities (>99% purity threshold).

PXRD : Compare diffraction patterns to reference data .

Q. How can computational modeling predict the metabolic pathways of this compound?

Advanced Research Focus
Use SwissADME or Schrödinger’s QikProp to simulate phase I/II metabolism. Predominant pathways include:

  • Hydroxylation : CYP3A4-mediated at the 4-methyl group.
  • Glucuronidation : At the acetamide nitrogen, forming water-soluble excretory products .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent Effects on Acetamide Derivatives

Compound Name Substituents Molecular Formula Key Structural Features Reference
N-(3,4-Dimethylphenyl)acetamide 3-CH₃, 4-CH₃ C₁₀H₁₃NO Syn conformation of N–H bond; N–H···O hydrogen bonding in chains
N-(3,4-Dichlorophenyl)acetamide 3-Cl, 4-Cl C₈H₇Cl₂NO Anti conformation of N–H bond; similar bond parameters but altered crystal packing
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide 3-CH₃, 2,2,2-CCl₃ C₉H₈Cl₃NO Electron-withdrawing trichloro group reduces symmetry; single molecule per asymmetric unit
N-(3,5-Dimethylphenyl)acetamide 3-CH₃, 5-CH₃ C₁₀H₁₃NO Two molecules per asymmetric unit; distinct hydrogen-bonding network
N-(2,6-Dimethylphenyl)acetamide 2-CH₃, 6-CH₃ C₁₀H₁₃NO Steric hindrance from ortho-methyl groups; altered hydrogen-bonding geometry

Key Findings :

  • Conformational Flexibility : The orientation of the N–H bond (syn vs. anti) is influenced by substituent electronic effects. In 34DMPA, the electron-donating methyl groups stabilize the syn conformation, whereas electron-withdrawing chlorine substituents in N-(3,4-dichlorophenyl)acetamide (34DCPA) favor the anti conformation .
  • Crystal Packing : Methyl substituents in 34DMPA promote extended hydrogen-bonded chains, whereas bulkier groups (e.g., trichloro in ) or ortho-substituents (e.g., 2,6-dimethyl in ) disrupt symmetry, leading to varied lattice constants .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (DMSO) CNS Permeability* Biological Activity
34DMPA Not reported High Moderate Not reported
34DCPA Not reported Moderate Low Pesticide intermediate
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) Not reported High High Orexin-1 receptor antagonist
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide Not reported Low Not reported Structural model for electron-withdrawing effects

Key Findings :

  • Solubility : Derivatives with polar substituents (e.g., hydroxyl or methoxy groups, as in compound 9b from ) exhibit enhanced solubility in DMSO compared to halogenated analogues .
  • CNS Permeability : Compound 9b () demonstrates improved blood-brain barrier penetration due to its balanced lipophilicity, a property absent in 34DMPA and 34DCPA .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIEEWQVAXCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176393
Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Molecular Weight

163.22 g/mol
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CAS No.

2198-54-1
Record name N-(3,4-Dimethylphenyl)acetamide
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Record name 3',4'-Dimethylacetanilide
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Record name 3,4-Dimethylacetanilide
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Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Record name N-(3,4-dimethylphenyl)acetamide
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Synthesis routes and methods I

Procedure details

95 ml of acetic anhydride was added to a stirred solution of 3,4-dimethylaniline in 300 ml of glacial acetic acid at such a rate that the temperature of the mixture slowly rose to 60° C. The resulting mixture was stirred while the temperature dropped to room temperature, then evaporated to dryness. A mixture of water and ice was added to the residue, followed by methylene chloride. The resulting mixture was stirred and treated with solid sodium bicarbonate until neutral. The organic phase was separated, and dried (MgSO4), and the solvent was evaporated to give 3,4-dimethylacetanilide (59A).
Quantity
95 mL
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0 (± 1) mol
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300 mL
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Synthesis routes and methods II

Procedure details

Acetic anhydride (38.9 mL, 412 mmol) was added to a stirred solution of 3,4-dimethylaniline 1-5 (10.0 g, 82.5 mmol) in pyridine (150 mL) at ambient temperature. After stirring at approximately 60° C. for 2 h, the volatiles were removed in vacuo, and the residue was partitioned between diethyl ether and aqueous 1 N hydrochloric acid. The organic phase was separated and washed with saturated aqueous sodium bicarbonate, brine, dried (sodium sulfate) and concentrated in vacuo to afford 1-6 as a white crystalline solid.
Quantity
38.9 mL
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10 g
Type
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150 mL
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solvent
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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